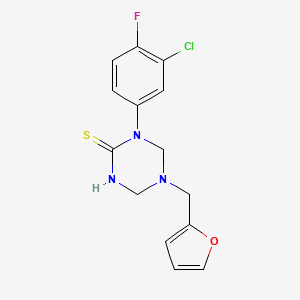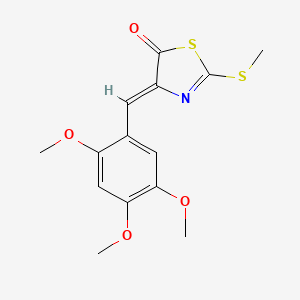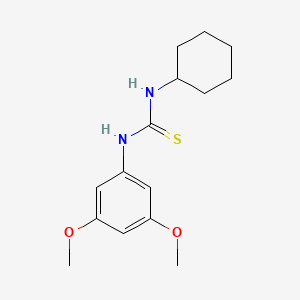
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione, also known as CTFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis, or programmed cell death. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is its relatively simple synthesis method, making it easily accessible for laboratory experiments. Additionally, its potential therapeutic applications make it an attractive compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione. One area of interest is the development of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione derivatives with improved therapeutic properties. Additionally, further studies are needed to better understand its mechanism of action and optimize its use in the treatment of cancer and other diseases. Finally, investigations into the potential use of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione as an antimicrobial agent should also be pursued.
Synthesemethoden
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 3-chloro-4-fluoroaniline with 2-furaldehyde and thiourea in the presence of a catalyst. The resulting product is a white crystalline solid with a molecular weight of 327.8 g/mol and a melting point of 240-242°C.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit cancer cell growth in vitro. Additionally, 1-(3-chloro-4-fluorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has been investigated for its antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS/c15-12-6-10(3-4-13(12)16)19-9-18(8-17-14(19)21)7-11-2-1-5-20-11/h1-6H,7-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUGAPVNLGFTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)


![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)